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Zusammenfassung

Ferroptose ist eine einzigartige, eisenabhéngige Form des regulierten Zelltods, die durch die
Akkumulation von Lipidperoxiden gekennzeichnet ist und zunehmend als therapeutischer
Ansatz bei verschiedenen Krankheiten, insbesondere Krebs, an Bedeutung gewinnt.[1][2]
Eisenlactat, eine Verbindung, die sowohl Eisenionen (einen direkten Treiber der Ferroptose)
als auch Lactat (einen wichtigen Metaboliten mit kontextabh&ngigen regulatorischen
Funktionen) liefert, stellt einen interessanten, aber komplexen Modulator dieses Prozesses dar.
Dieses Whitepaper bietet eine detaillierte technische Analyse der molekularen Mechanismen,
durch die Eisen und Lactat die Ferroptose beeinflussen, fasst quantitative Daten aus
relevanten Studien zusammen, stellt detaillierte experimentelle Protokolle zur Verfiigung und
visualisiert die zugrunde liegenden Signalwege. Die Netto-Wirkung von Eisenlactat — ob pro-
ferroptotisch oder anti-ferroptotisch — hangt entscheidend vom zellularen Kontext,
insbesondere vom metabolischen Zustand der Zelle, ab.

Einfuhrung in die Ferroptose

Ferroptose, erstmals 2012 beschrieben, ist eine Form des regulierten Zelltods, die sich
morphologisch, biochemisch und genetisch von Apoptose und Nekroptose unterscheidet.[3]
Ihre Hauptmerkmale sind ein absoluter Bedarf an redox-aktivem Eisen, das die Peroxidation
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von mehrfach ungesattigten Fettsduren (PUFAS) in Zellmembranen katalysiert.[4][5] Dieser
Prozess wird durch den Ausfall zellularer antioxidativer Abwehrmechanismen ausgelost,
insbesondere des Glutathion (GSH)/Glutathionperoxidase 4 (GPX4)-Systems.[6]

Die Kernmechanismen umfassen drei wesentliche Schritte:
» Eisenakkumulation: Ein Anstieg des labilen Eisenpools (LIP) im Zytosol.[1][7]

 Lipidperoxidation: Eisen(ll)-lonen katalysieren tber die Fenton-Reaktion die Bildung von
reaktiven Sauerstoffspezies (ROS), die PUFAs in den Membranen oxidieren.[1][8] Das
Enzym Acyl-CoA-Synthetase-Langkettenfamilienmitglied 4 (ACSL4) ist entscheidend fir die
Inkorporation dieser PUFAs in Membranlipide.[1][3]

o Kollaps der Antioxidans-Systeme: Die Inaktivierung von GPX4, das normalerweise
Lipidhydroperoxide zu ungiftigen Alkoholen reduziert, fihrt zu einer unkontrollierten
Akkumulation von Lipidperoxiden und schlief3lich zum Zelltod durch Membranruptur.[6][9]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11008848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10982331/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.590226/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1688548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12493202/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1688548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9038536/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1688548/full
https://idw-online.de/de/news663232
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.590226/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577123/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Intrazellularer Raum

Extrazellulédrer Raum

TFRC Labiler Eisenpool Fenton-Reakiion Lipi-Ros S

import . (Fex) i
Eisen (Fe>) LY (Transferrin-Rezeptor 1) |

i

|

PUFAs ACSL4
oer

System Xc-

i, S Cofaktor
GSH
lg GPX4
Cystein (Glutathion)

Membran-PUFA-PLs Lipidperoxidation

Hemmung

Signaltransduktion

Stimulus via mtROS P38-SGK1 Weg NEDDAL emmyAbbau
Lactat

) |
d

Zellularer Effekt

t SLC7A11 Expression

\

1 GPX4 Stabilitat
& Expression

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hohes intrazellulares

Lactat
Kontext-
abhangig
4 . . I
Pro-Ferroptotische(Mechanismer
4 . . I . .
Epigenetik Direkte Suppression
Histon-Lactylierung .
(H3K18la / H3K14la) 1 SLC7A11 Expression
via H3K18la
t TFRC (Eisenaufnahme)
EET | SLC40A1 (Eisenexport)
| GSH
t ACSL4 Stabilitat
o J
o J
4 R N
Zellularer Effekt

t Lipidperoxidation t Eisenuberladung

Ferroptose

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Eisenlactat )

Lactat Freisetzung

Eisen (Fe?*) Freisetzung

Metabolische

Modulation

Zellularer Kontext
(z.B. Tumor vs. Normalzelle)

bnsitiver
Kontext

Resistenter
Kontext

Anti-Ferroptotische
Wege (Abb. 2)

Pro-Ferroptotische

Hemmung Wege (Abb. 3)

t Fenton-Reaktion

I Lipid-ROS Zelliberleben

Ferroptose

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

1. Zellaussaat

2. Behandlung
(z.B. Eisenlactat, RSL3,
Ferrostatin-1)

3. Inkubation
(z.B. 12-48 Stunden)

4. Endpunkt-Assays
v v v v

Zellviabilitat B Lipid-ROS Proteinanalyse
(z.B. MTT, CTG) (C11-BODIPY) (Western Blot)

Eisenmessung
(Iron Assay Kit)

1 r
1 I
| 1
| T T |
1 L
I I
1 I
1 1

5. Datenanalyse & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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